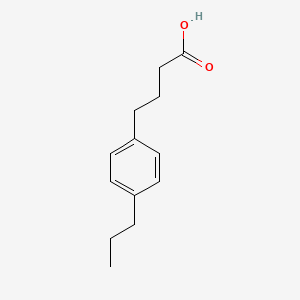

4-(4-propylphenyl)butanoic Acid

Overview

Description

4-(4-Propylphenyl)butanoic acid is an organic compound belonging to the class of carboxylic acids It features a butanoic acid moiety attached to a propyl-substituted phenyl ring

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds, such as 4-phenylbutyric acid (4-pba), have been shown to act as chemical chaperones, assisting in protein folding and alleviating endoplasmic reticulum stress .

Biochemical Pathways

Similar compounds like 4-pba have been found to interact with human serum albumin at fatty acid binding sites, potentially affecting lipid metabolism .

Result of Action

Similar compounds like 4-pba have been found to alleviate endoplasmic reticulum stress by assisting protein folding .

Biochemical Analysis

Biochemical Properties

4-(4-propylphenyl)butanoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to human serum albumin at fatty acid binding sites . This interaction is characterized by high binding specificity and induces conformational changes in the protein, which can affect its function. Additionally, this compound exhibits inhibitory activity against histone deacetylases, which are enzymes involved in the regulation of gene expression .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases . The compound can alleviate endoplasmic reticulum stress by assisting in protein folding, thereby preventing the accumulation of misfolded proteins that can lead to cell death. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific sites on proteins, such as human serum albumin, through hydrogen bonding and salt bridge formation . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, this compound can modulate gene expression by inhibiting histone deacetylases, which play a crucial role in chromatin remodeling and transcriptional regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and alleviation of endoplasmic reticulum stress . At higher doses, toxic or adverse effects may occur, emphasizing the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-propylphenyl)butanoic acid typically involves the following steps:

Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-propylbenzene.

Grignard Reaction: The 4-propylbenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form 4-propylphenylmagnesium bromide.

Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, forming this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Propylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 4-(4-propylphenyl)butanone.

Reduction: Formation of 4-(4-propylphenyl)butanol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(4-Propylphenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Phenylbutanoic Acid: Similar structure but lacks the propyl group on the phenyl ring.

4-(4-Methylphenyl)butanoic Acid: Similar structure with a methyl group instead of a propyl group.

4-(4-Ethylphenyl)butanoic Acid: Similar structure with an ethyl group instead of a propyl group.

Uniqueness: 4-(4-Propylphenyl)butanoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.

Biological Activity

4-(4-propylphenyl)butanoic acid, also known as 4-Oxo-4-(4-propylphenyl)butanoic acid, is a compound that has garnered attention due to its potential biological activities. As a derivative of ibuprofen, it possesses unique structural features that may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 220.268 g/mol. The compound features a butanoic acid backbone with a propylphenyl substituent at the fourth position, which influences its chemical behavior and biological activity.

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Oxo-4-(4-propoxyphenyl)butanoic acid | CHO | Similar structure; distinct propoxy group |

| 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid | CHO | Additional methyl groups altering reactivity |

| 2-Hydroxy-4-(4-propylphenyl)butanoic acid | CHO | Hydroxy group influences solubility |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties similar to those of ibuprofen. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin synthesis—signaling molecules involved in inflammation and pain response.

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain.

- Metabolism : As a metabolite of ibuprofen, its biological function is closely tied to the metabolic pathways associated with ibuprofen's action.

Case Studies and Research Findings

-

Species Differences in Metabolism :

A study investigated the biotransformation of related compounds across different species. It was found that while humans exhibit rapid reduction of ketone groups to alcohols, other species like rats and dogs showed different metabolic pathways, indicating variability in biological activity based on species . -

Potential Applications :

Initial studies suggest that this compound could be beneficial in treating conditions characterized by inflammation and pain. However, comprehensive clinical trials are required to establish its efficacy and safety profile. -

Comparative Analysis :

The compound's structural analogs have been studied for their unique biological activities. For instance, variations in functional groups significantly affect their reactivity and potential therapeutic applications.

Limitations and Future Directions

While promising, the current understanding of this compound's biological activity is limited by several factors:

- Need for Further Research : More extensive studies are required to elucidate its mechanisms fully and assess its therapeutic potential.

- Variability in Metabolism : The differences in metabolic pathways among species highlight the need for careful consideration when extrapolating animal study results to human applications.

Properties

IUPAC Name |

4-(4-propylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWVRQFQUNIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445711 | |

| Record name | Benzenebutanoic acid, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25711-53-9 | |

| Record name | Benzenebutanoic acid, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.